molecular formula C8H7NO4 B122531 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 69804-59-7

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B122531
CAS No.: 69804-59-7
M. Wt: 181.15 g/mol
InChI Key: HDRDOKTYPONKPM-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms, where it acts as a precursor to various bioactive compounds that help protect plants from pests and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxybenzamide and glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

    Biology: The compound is studied for its role in plant defense mechanisms and its interactions with pests and pathogens.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of natural pesticides and herbicides due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one involves its conversion to bioactive compounds that interact with molecular targets in pests and pathogens. These bioactive compounds can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress, leading to the death or deterrence of the pests and pathogens.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-1,4-benzoxazin-3-one: Another benzoxazinone derivative with similar bioactive properties.

    6-Methoxybenzoxazolin-2-one: A related compound with distinct chemical and biological properties.

Uniqueness

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific hydroxylation pattern, which influences its reactivity and bioactivity. This compound’s ability to act as a precursor to a wide range of bioactive molecules makes it particularly valuable in both scientific research and industrial applications.

Properties

IUPAC Name

2,7-dihydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRDOKTYPONKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454217
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69804-59-7
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the first successful synthesis of DHBOA?

A1: The first successful synthesis of DHBOA and its analog, TRIBOA [], represents a significant milestone. This achievement allows researchers to access these compounds in quantities sufficient for further study, overcoming the limitations of extraction from natural sources. This breakthrough facilitates investigations into their biological activities, modes of action, and potential applications in agriculture or medicine.

Q2: How can researchers identify DHBOA and related compounds in plant extracts?

A2: Gas-liquid chromatography-mass spectrometry (GLC-MS) has proven effective in identifying DHBOA and related benzoxazinoids in maize extracts []. This technique involves separating the compounds based on their volatility and then analyzing their mass-to-charge ratios, providing a characteristic fingerprint for each molecule. This method allows for the identification and quantification of various benzoxazinoids, including DHBOA, in complex plant matrices.

Q3: What unique chemical transformation has been observed in DHBOA and its derivative DIMBOA?

A3: Interestingly, both DHBOA and its naturally occurring 7-methyl ether derivative, DIMBOA, undergo a previously unknown transformation in the presence of hydrogen bromide in acetic acid []. This reaction leads to the formation of the corresponding 2,6-dibromo substituted lactam forms. Further investigation into this transformation could provide valuable insights into the reactivity of these compounds and potentially lead to the development of novel derivatives with altered biological activities.

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